molecular formula C33H44O17 B12464489 4-{[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-2-{4-[4-(4-hydroxy-3,5-dimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenoxy}-6-(hydroxymethyl)oxane-3,5-diol

4-{[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-2-{4-[4-(4-hydroxy-3,5-dimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenoxy}-6-(hydroxymethyl)oxane-3,5-diol

Cat. No.: B12464489
M. Wt: 712.7 g/mol
InChI Key: RRKNBLZWFVIWPC-UHFFFAOYSA-N
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Description

The compound 4-{[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-2-{4-[4-(4-hydroxy-3,5-dimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenoxy}-6-(hydroxymethyl)oxane-3,5-diol is a complex organic molecule characterized by multiple hydroxyl groups and methoxy groups. This compound is notable for its intricate structure, which includes a hexahydrofuro[3,4-c]furan ring system and a 3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl moiety. It is of interest in various scientific fields due to its potential biological activities and complex synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-2-{4-[4-(4-hydroxy-3,5-dimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenoxy}-6-(hydroxymethyl)oxane-3,5-diol typically involves multi-step organic synthesis. The process begins with the preparation of the core hexahydrofuro[3,4-c]furan ring system, followed by the introduction of the 3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl moiety. Key steps include:

    Formation of the hexahydrofuro[3,4-c]furan ring: This can be achieved through a Diels-Alder reaction followed by hydrogenation.

    Introduction of hydroxyl and methoxy groups: These functional groups are introduced through selective hydroxylation and methylation reactions.

    Coupling reactions: The final assembly of the molecule involves coupling reactions to link the various moieties together.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-{[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-2-{4-[4-(4-hydroxy-3,5-dimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenoxy}-6-(hydroxymethyl)oxane-3,5-diol: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Nucleophiles: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt)

Major Products

    Oxidation products: Ketones, aldehydes

    Reduction products: Alcohols, alkanes

    Substitution products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-{[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-2-{4-[4-(4-hydroxy-3,5-dimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenoxy}-6-(hydroxymethyl)oxane-3,5-diol: has several scientific research applications:

    Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-2-{4-[4-(4-hydroxy-3,5-dimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenoxy}-6-(hydroxymethyl)oxane-3,5-diol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially modulating enzyme activity and signaling pathways.

Comparison with Similar Compounds

4-{[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-2-{4-[4-(4-hydroxy-3,5-dimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenoxy}-6-(hydroxymethyl)oxane-3,5-diol: can be compared with similar compounds such as:

  • This compound
  • This compound

These compounds share similar structural features but may differ in the arrangement of functional groups or the presence of additional substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C33H44O17

Molecular Weight

712.7 g/mol

IUPAC Name

4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,5-diol

InChI

InChI=1S/C33H44O17/c1-41-18-5-14(6-19(42-2)23(18)36)26-16-10-46-27(17(16)11-45-26)15-7-20(43-3)28(21(8-15)44-4)49-31-25(38)29(24(37)22(9-34)48-31)50-32-30(39)33(40,12-35)13-47-32/h5-8,16-17,22,24-27,29-32,34-40H,9-13H2,1-4H3

InChI Key

RRKNBLZWFVIWPC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC5C(C(C(C(O5)CO)O)OC6C(C(CO6)(CO)O)O)O)OC

Origin of Product

United States

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